2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Description
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Properties
IUPAC Name |
2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTYHSGQDYWHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : C₆H₁₀ClN₃O₂
- Molecular Weight : 191.62 g/mol
- CAS Number : 1375909-46-8
- Structure : The compound features a bicyclic structure that includes both imidazolidine and piperazine moieties, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione have shown significant inhibition of pancreatic cancer cell lines such as AsPC-1 and SW1990. One study reported an IC₅₀ value of approximately 6 μM for a related compound, indicating potent anti-proliferative activity against these cancer cells .
The anticancer effects are believed to be mediated through several mechanisms:
- Inhibition of Oncogenic Pathways : Compounds in this class have been shown to suppress phosphorylation of oncogenic proteins such as ERK and AKT, which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Increased levels of cleaved PARP and other apoptosis markers were noted in treated cells, suggesting that these compounds can effectively induce programmed cell death in cancer cells .
Antimicrobial Activity
Beyond its anticancer properties, derivatives of the piperazine scaffold have also been investigated for antimicrobial activities. A related study synthesized various piperazine-containing compounds and evaluated their antibacterial effects. Some derivatives exhibited promising activity against several bacterial strains .
Case Studies
-
Pancreatic Cancer Study :
- Objective : To evaluate the efficacy of a piperazine derivative (compound 6h) against pancreatic cancer.
- Findings : The compound demonstrated selective cytotoxicity towards pancreatic cancer cell lines with minimal effects on normal cells. The study concluded that the compound could serve as a lead for developing new anticancer agents .
- Antibacterial Evaluation :
Data Summary Table
| Biological Activity | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Anticancer | AsPC-1 | 6 ± 0.85 | Inhibition of ERK/AKT phosphorylation; Induction of apoptosis |
| Anticancer | SW1990 | 6 ± 0.85 | Inhibition of ERK/AKT phosphorylation; Induction of apoptosis |
| Antibacterial | Alternaria solani | N/A | Growth inhibition at 50 mg/ml |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves:
- Formation of piperazine and its derivatives through cyclization and reduction steps.
- Introduction of the phenyl substituent via reaction with phenyl-containing precursors.
- Conversion of intermediate piperazine derivatives to bicyclic imidazolidine-piperazine dione structures.
- Final isolation and purification as the hydrochloride salt.
This approach is supported by patent literature and synthetic organic chemistry research detailing piperazine derivatives synthesis.
Stepwise Preparation Details
Synthesis of 3,4-Dehydropiperazine-2-one Derivatives (Intermediate)
- Reaction: An ester (e.g., methyl benzoylformate) is reacted with substituted or unsubstituted ethylenediamine.
- Conditions: Typically performed in toluene with glacial acetic acid as a catalyst at 20–65 °C.
- Outcome: Formation of 3,4-dehydropiperazine-2-one derivatives, which are key intermediates for further reduction.
Example:
N-methyl ethylenediamine (5.64 kg, 76.15 mol) reacted with methyl benzoylformate (10.0 kg, 60.91 mol) in toluene (80 L) with acetic acid (4.56 kg, 76.15 mol) at 60–65 °C for 6 hours yielded 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one with a 69.6% yield and melting point 56–60 °C.
Reduction to Piperazine Derivatives
- Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), aluminum hydride (AlH3), potassium borohydride (KBH4), or borane (B2H6).
- Procedure: The 3,4-dehydropiperazine-2-one intermediate is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere, cooled, and treated with LiAlH4 at 10–55 °C for several hours.
- Workup: Quenching with ethyl acetate and water, followed by extraction and concentration.
- Yield: Approximately 60.5% yield for 1-methyl-3-phenylpiperazine.
Cyclization to Octahydroimidazolidino[1,5-a]piperazine-1,3-dione Core
- Cyclization: The reduced piperazine derivative undergoes intramolecular cyclization to form the bicyclic imidazolidino-piperazine dione structure.
- Reagents and Conditions: Various methods include carbamate or urea formation followed by cyclization using reagents such as iodine, sodium azide, or lithium aluminum tert-butoxide under controlled temperatures (-5 °C to room temperature) in solvents like toluene, THF, or DMF.
- Purification: Flash chromatography or crystallization.
This step is supported by advanced synthetic methodologies involving cyclic carbamate and urea syntheses, as detailed in recent organic synthesis literature.
Formation of Hydrochloride Salt
Data Tables Summarizing Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ester + Ethylenediamine Reaction | Methyl benzoylformate, N-methyl ethylenediamine, Acetic acid, Toluene, 60–65 °C, 6 h | 3,4-Dehydropiperazine-2-one derivative | 69.6 | Key intermediate for reduction |
| 2 | Reduction | LiAlH4, THF, 10–55 °C, 3–4 h | 1-Methyl-3-phenylpiperazine | 60.5 | Use of LiAlH4 critical for selectivity |
| 3 | Cyclization | Iodine, NaN3, Li[Al(OtBu)4], THF/DMF, -5 °C to RT | Octahydroimidazolidino[1,5-a]piperazine-1,3-dione | Variable | Multi-step cyclization and purification |
| 4 | Salt Formation | HCl in suitable solvent | This compound | - | Final isolated hydrochloride salt |
Detailed Research Findings and Notes
- The use of lithium aluminum hydride (LiAlH4) is preferred for the reduction of the 3,4-dehydropiperazine-2-one intermediate due to its strong reducing capability and selectivity toward the piperazine ring formation.
- The cyclization step often involves formation of cyclic carbamates or ureas, followed by iodine-mediated intramolecular cyclization and azide substitution, which requires careful handling due to toxicity and explosive potential of azides.
- The preparation methods emphasize temperature control (often low temperatures like -5 °C) to ensure regioselectivity and to prevent decomposition or side reactions.
- The final hydrochloride salt formation improves the compound's physicochemical properties, enabling easier handling and formulation.
- These methods are scalable and have been demonstrated on kilogram scales in patent literature, indicating industrial applicability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
